2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide
Description
2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide is a fluorinated and chlorinated pyridine derivative with a cyclopropylamide substituent. Its molecular structure combines halogen atoms (Cl, F) and a strained cyclopropane ring, which may enhance metabolic stability and binding specificity in pharmaceutical applications.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-3-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O/c10-8-7(11)6(3-4-12-8)9(14)13-5-1-2-5/h3-5H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIHIRJQKFKAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid or its derivatives.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylamine derivative, often through a nucleophilic substitution reaction.
Fluorination: The fluoro group is introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide and its analogs:
Key Research Findings
This contrasts with 3-chloro-N-phenyl-phthalimide, where the phenyl group contributes to rigidity for polymer applications . The fluoro substituent at C3 may enhance binding affinity in biological systems due to its electronegativity, a feature absent in dichloro analogs like 2-Chloro-N-(3-chlorophenyl)isonicotinamide .
Metabolic and Chemical Stability :
- Halogen positioning influences stability: The C2-Cl and C3-F arrangement in the target compound may resist nucleophilic substitution better than dichloro analogs, which are more reactive due to adjacent electron-withdrawing groups .
- Amide vs. Carboxylic Acid : Compared to 2-chloronicotinic acid, the amide group in the target compound reduces acidity (pKa ~10–12 for amides vs. ~3.5 for carboxylic acids), favoring passive cellular absorption .
Toxicity and Safety :
- Dichloro compounds (e.g., 2-Chloro-N-(3-chlorophenyl)isonicotinamide) often exhibit higher toxicity due to cumulative electrophilic character, necessitating stringent handling precautions per SDS guidelines . The target compound’s fluoro substituent may mitigate this by reducing reactivity.
Biological Activity
2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is part of a broader class of isonicotinamide derivatives, which are known for their diverse biological properties, including antibacterial and antifungal activities.
- Molecular Formula : C₉H₈ClF N₃O
- Molecular Weight : 217.63 g/mol
- CAS Number : 1795075-12-5
Biological Activity
The biological activity of this compound can be summarized as follows:
-
Antimicrobial Activity :
- Studies have indicated that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria. This includes effectiveness against drug-resistant strains, making it a candidate for further development in antibiotic therapies.
-
Mechanism of Action :
- The compound is believed to function by inhibiting key enzymes involved in bacterial cell wall synthesis. This mechanism is similar to that of other isonicotinamides, which disrupt the synthesis pathways critical for bacterial survival.
-
Inhibition of Cancer Cell Proliferation :
- Preliminary research suggests that this compound may inhibit the proliferation of certain cancer cell lines. The specific pathways affected are still under investigation, but the compound's ability to induce apoptosis in malignant cells has been noted.
Table: Summary of Biological Activities
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a novel therapeutic agent.
Table: MIC Values Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4.0 | |
| Escherichia coli | 8.0 |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research in antimicrobial and anticancer therapies. Its unique mechanism of action and efficacy against resistant strains highlight its potential as a valuable addition to the pharmaceutical arsenal.
Future studies should focus on:
- Detailed mechanistic studies to understand its action at the molecular level.
- In vivo studies to evaluate its pharmacokinetics and toxicity profile.
- Development of derivatives with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
